molecular formula C14H14N2O2 B2825390 3-(Isoquinolin-1-yloxy)piperidin-2-one CAS No. 2198618-26-5

3-(Isoquinolin-1-yloxy)piperidin-2-one

Cat. No.: B2825390
CAS No.: 2198618-26-5
M. Wt: 242.278
InChI Key: JJBYIXCECSKIHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Isoquinolin-1-yloxy)piperidin-2-one is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features an isoquinoline ring system attached to a piperidin-2-one moiety, making it a subject of interest for chemists and researchers alike.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Isoquinolin-1-yloxy)piperidin-2-one typically involves the reaction of isoquinoline derivatives with appropriate reagents under controlled conditions. One common method is the base-controlled [3+3] cycloaddition of isoquinoline N-oxides with azaoxyallyl cations. This reaction proceeds through the formation of an azaoxyallyl cation, which then undergoes cycloaddition to form the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The choice of reagents, solvents, and reaction parameters is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: 3-(Isoquinolin-1-yloxy)piperidin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the compound and the choice of reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of the compound.

Scientific Research Applications

3-(Isoquinolin-1-yloxy)piperidin-2-one has several scientific research applications, including:

  • Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Medicine: The compound may be explored for its therapeutic properties, such as its potential use in drug development for treating various diseases.

  • Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(Isoquinolin-1-yloxy)piperidin-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-(Isoquinolin-1-yloxy)piperidin-2-one is unique in its structure and properties compared to other similar compounds. Some similar compounds include:

  • Isoquinoline derivatives: These compounds share the isoquinoline ring system but differ in their substituents and functional groups.

  • Piperidin-2-one derivatives: These compounds have the piperidin-2-one moiety but may have different substituents attached to the ring.

The uniqueness of this compound lies in its combination of both isoquinoline and piperidin-2-one moieties, which provides distinct chemical and biological properties.

Properties

IUPAC Name

3-isoquinolin-1-yloxypiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c17-13-12(6-3-8-15-13)18-14-11-5-2-1-4-10(11)7-9-16-14/h1-2,4-5,7,9,12H,3,6,8H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJBYIXCECSKIHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)OC2=NC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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